

# Introduction: A Bifunctional Linchpin in Modern Synthesis

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## Compound of Interest

Compound Name: *N*-methoxy-*N*-methylhept-6-enamide

Cat. No.: B8459495

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**N-methoxy-N-methylhept-6-enamide** is a strategically designed bifunctional molecule that serves as a versatile building block in contemporary organic synthesis. Its structure incorporates two highly valuable and orthogonally reactive functional groups: the *N*-methoxy-*N*-methylamide (commonly known as a Weinreb amide) and a terminal alkene. This unique combination allows for a stepwise and controlled elaboration of molecular complexity, making it a valuable intermediate for researchers, particularly those in the fields of medicinal chemistry and natural product synthesis.

The cornerstone of this molecule's utility lies in the Weinreb amide. Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this functional group revolutionized the synthesis of ketones and aldehydes from carboxylic acid derivatives.[1] Unlike more reactive acylating agents like acid chlorides or esters, Weinreb amides exhibit remarkable resistance to over-addition by organometallic reagents or hydrides.[2] This is attributed to the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack.[1][3] This intermediate remains intact under the reaction conditions, preventing the release of a highly reactive ketone or aldehyde until a deliberate aqueous workup is performed.[3]

Complementing the Weinreb amide is the terminal alkene, which provides a gateway to a vast array of chemical transformations, including carbon-carbon bond formation, oxidation, reduction, and functional group interconversion. The presence of these two distinct reactive centers allows for a high degree of synthetic flexibility, enabling chemists to selectively manipulate one part of the molecule while leaving the other intact for subsequent reactions. This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and potential applications of **N-methoxy-N-methylhept-6-enamide**, offering a technical resource for professionals in chemical research and drug development.

## Physicochemical and Spectroscopic Profile

While extensive experimental data for **N-methoxy-N-methylhept-6-enamide** is not readily available in the literature, its physicochemical and spectroscopic properties can be reliably predicted based on its structure and data from analogous compounds such as N-methoxy-N-methylheptanamide.[4][5]

Table 1: Predicted Physicochemical Properties of **N-methoxy-N-methylhept-6-enamide**

Property	Value	Basis of Estimation
Molecular Formula	C <sub>9</sub> H <sub>17</sub> NO <sub>2</sub>	Calculated
Molecular Weight	171.24 g/mol	Calculated
Appearance	Colorless to light yellow liquid	Analogy to similar amides[6]
Boiling Point	~190-210 °C at 760 mmHg	Extrapolation from similar structures
Solubility	Soluble in common organic solvents (e.g., CH <sub>2</sub> Cl <sub>2</sub> , THF, EtOAc, MeOH). Insoluble in water.	Based on structure (aliphatic chain, amide)[6]
Density	~0.95 g/mL	Analogy to similar amides

## Predicted Spectroscopic Signatures:

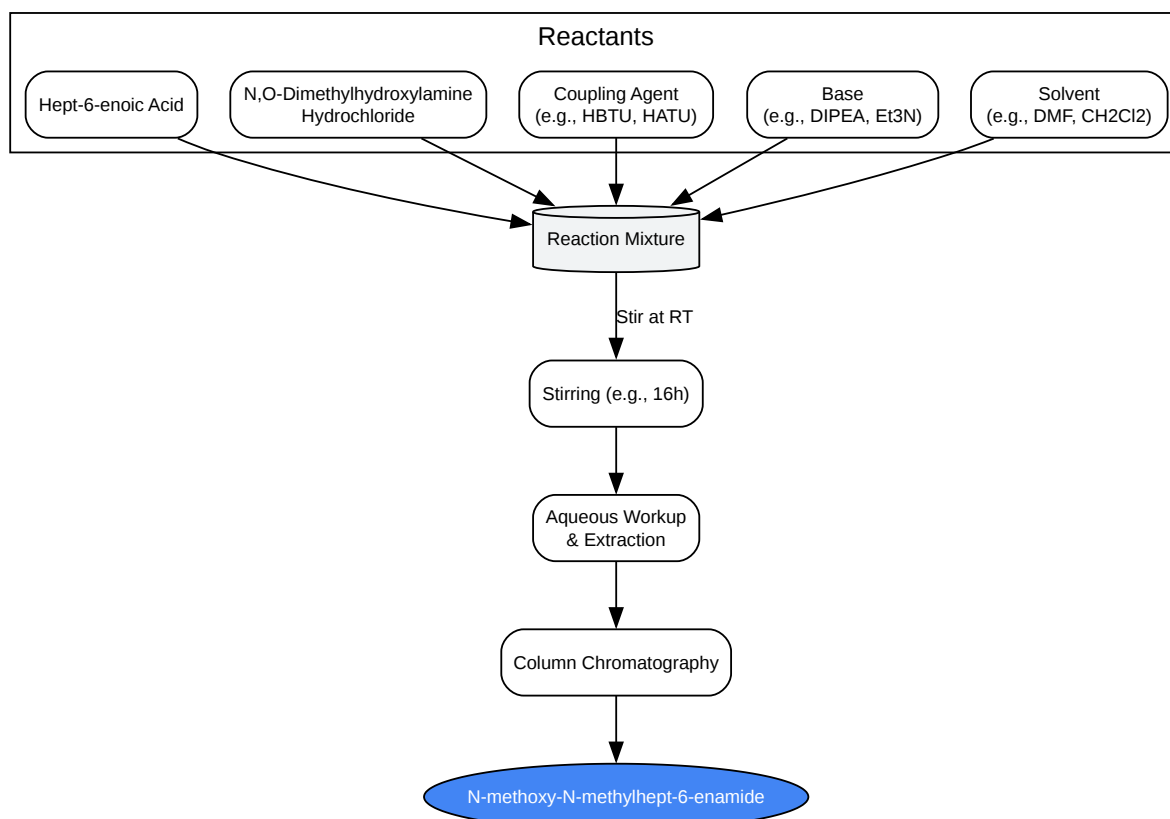
- <sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz):

- $\delta$  ~5.8 ppm (m, 1H): Vinyl proton (-CH=CH<sub>2</sub>).
- $\delta$  ~5.0 ppm (m, 2H): Terminal vinyl protons (=CH<sub>2</sub>).
- $\delta$  3.6-3.7 ppm (s, 3H): N-methoxy protons (-OCH<sub>3</sub>).
- $\delta$  3.1-3.2 ppm (s, 3H): N-methyl protons (-NCH<sub>3</sub>).
- $\delta$  ~2.4 ppm (t, 2H): Methylene protons alpha to the carbonyl (-CH<sub>2</sub>-C=O).
- $\delta$  ~2.1 ppm (q, 2H): Allylic protons (-CH<sub>2</sub>-CH=CH<sub>2</sub>).
- $\delta$  ~1.6 ppm (m, 2H): Methylene protons.
- $\delta$  ~1.4 ppm (m, 2H): Methylene protons.
- <sup>13</sup>C NMR (CDCl<sub>3</sub>, 100 MHz):
  - $\delta$  ~174 ppm: Carbonyl carbon (C=O).
  - $\delta$  ~138 ppm: Internal vinyl carbon (-CH=).
  - $\delta$  ~115 ppm: Terminal vinyl carbon (=CH<sub>2</sub>).
  - $\delta$  ~61 ppm: N-methoxy carbon (-OCH<sub>3</sub>).
  - $\delta$  ~32-34 ppm: N-methyl carbon and methylene carbons.
- Infrared (IR) Spectroscopy (Neat, cm<sup>-1</sup>):
  - ~3077 cm<sup>-1</sup>: C-H stretch (vinyl).
  - ~2935, 2860 cm<sup>-1</sup>: C-H stretch (aliphatic).
  - ~1660 cm<sup>-1</sup>: C=O stretch (amide).
  - ~1640 cm<sup>-1</sup>: C=C stretch (alkene).
  - ~995, 910 cm<sup>-1</sup>: C-H bend (vinyl out-of-plane).[7]

- Mass Spectrometry (MS):
  - [M]<sup>+</sup>: Expected at m/z = 171.
  - Fragmentation: Expect to see characteristic fragments resulting from alpha-cleavage and McLafferty rearrangement.

## Synthesis of N-methoxy-N-methylhept-6-enamide

The most direct and reliable method for the preparation of **N-methoxy-N-methylhept-6-enamide** is the coupling of hept-6-enoic acid with N,O-dimethylhydroxylamine hydrochloride. This reaction typically employs a peptide coupling agent to activate the carboxylic acid.



Synthesis of N-methoxy-N-methylhept-6-enamide

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## Sources

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